5-Cyano-2,2-difluoro-1,3-benzodioxole
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Overview
Description
5-Cyano-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzodioxole ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable cyanating agent. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
5-Cyano-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The cyano group and fluorine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the cyano group, making it less reactive in certain contexts.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Uniqueness
5-Cyano-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both a cyano group and two fluorine atoms, which confer distinct chemical properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJNTFXCTXAXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371732 |
Source
|
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135132-34-2 |
Source
|
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135132-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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